Spectroscopic Profile of Decyl octadec--enoate: A Technical Guide
Spectroscopic Profile of Decyl octadec--enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for decyl octadec-9-enoate (also known as decyl oleate). It includes a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental methodologies for acquiring such data, and a visualization of the analytical workflow. While access to specific, raw experimental spectra for this compound is limited in publicly available databases, this guide furnishes representative data based on the known structure and spectroscopic characteristics of similar long-chain esters.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for decyl octadec-9-enoate. This data is compiled from predictive models and analysis of spectroscopic data for analogous long-chain fatty acid esters.
Table 1: Predicted ¹H NMR Spectroscopic Data for Decyl octadec-9-enoate in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.34 | Multiplet | 2H | -CH=CH- (Olefinic protons) |
| ~4.06 | Triplet | 2H | -O-CH₂- (Ester methylene) |
| ~2.28 | Triplet | 2H | -CH₂-C(=O)- (α-carbonyl methylene) |
| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.61 | Quintet | 2H | -O-CH₂-CH₂- (β-ester methylene) |
| ~1.26 | Broad Singlet | 34H | -(CH₂)n- (Methylene chain) |
| ~0.88 | Triplet | 6H | -CH₃ (Terminal methyl groups) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Decyl octadec-9-enoate in CDCl₃
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~173.9 | Quaternary | -C(=O)O- (Ester carbonyl) |
| ~129.9 | Tertiary | -CH=CH- (Olefinic carbons) |
| ~64.4 | Secondary | -O-CH₂- (Ester methylene) |
| ~34.4 | Secondary | -CH₂-C(=O)- (α-carbonyl methylene) |
| ~31.9 | Secondary | Methylene carbons in long chains |
| ~29.7 | Secondary | Methylene carbons in long chains |
| ~29.5 | Secondary | Methylene carbons in long chains |
| ~29.3 | Secondary | Methylene carbons in long chains |
| ~29.2 | Secondary | Methylene carbons in long chains |
| ~29.1 | Secondary | Methylene carbons in long chains |
| ~27.2 | Secondary | Allylic carbons |
| ~25.9 | Secondary | β-ester methylene |
| ~25.0 | Secondary | β-carbonyl methylene |
| ~22.7 | Secondary | Methylene adjacent to terminal methyl |
| ~14.1 | Primary | -CH₃ (Terminal methyl groups) |
Table 3: Expected Infrared (IR) Absorption Bands for Decyl octadec-9-enoate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3005 | Medium | =C-H stretch (Olefinic) |
| 2924 | Strong | C-H asymmetric stretch (Aliphatic CH₂) |
| 2854 | Strong | C-H symmetric stretch (Aliphatic CH₂) |
| 1740 | Strong | C=O stretch (Ester carbonyl) |
| 1465 | Medium | C-H bend (Methylene scissoring) |
| 1165 | Strong | C-O stretch (Ester) |
| 722 | Weak | -(CH₂)n- rock (Methylene chain) |
Table 4: Expected Mass Spectrometry (GC-MS) Data for Decyl octadec-9-enoate
| m/z | Interpretation |
| 422.4 | Molecular Ion [M]⁺ |
| 282.3 | [C₁₈H₃₄O₂]⁺ (Oleic acid fragment) |
| 264.2 | [C₁₈H₃₂O]⁺ (Loss of water from oleic acid fragment) |
| 141.1 | [C₁₀H₂₁]⁺ (Decyl fragment) |
| 55, 69, 83, 97 | Characteristic aliphatic chain fragments |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of long-chain esters like decyl octadec-9-enoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Weigh approximately 10-20 mg of decyl octadec-9-enoate into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence.
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Spectral Width: 0-12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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Temperature: 298 K.
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse sequence.
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Spectral Width: 0-200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Temperature: 298 K.
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Integrate the peaks in the ¹H NMR spectrum.
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Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Acquire a background spectrum of the clean, empty ATR crystal.
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Place a small drop of neat decyl octadec-9-enoate directly onto the center of the ATR crystal.
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Acquire the sample spectrum.
FTIR Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Mode: Transmittance or Absorbance.
Data Processing:
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The software automatically ratios the sample spectrum to the background spectrum.
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Perform baseline correction if necessary.
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Use peak-picking tools to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
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Prepare a dilute solution of decyl octadec-9-enoate (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
GC-MS Parameters:
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GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Injector Temperature: 280 °C.
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Injection Volume: 1 µL.
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Injection Mode: Split (e.g., 50:1 split ratio).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 150 °C, hold for 1 minute.
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Ramp: Increase to 300 °C at a rate of 10 °C/min.
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Final hold: Hold at 300 °C for 10 minutes.
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MS Transfer Line Temperature: 290 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Scan Range: m/z 40-500.
Data Processing:
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Identify the peak corresponding to decyl octadec-9-enoate in the total ion chromatogram (TIC).
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Extract the mass spectrum for this peak.
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Identify the molecular ion peak and major fragment ions.
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Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like decyl octadec-9-enoate.
Caption: Workflow for spectroscopic analysis.
